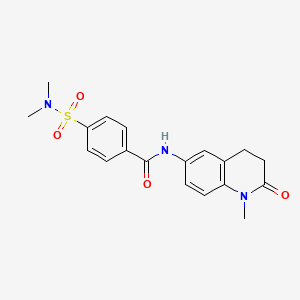

4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-21(2)27(25,26)16-8-4-13(5-9-16)19(24)20-15-7-10-17-14(12-15)6-11-18(23)22(17)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXCWFFSZPVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Coupling with Benzamide: The final step involves coupling the sulfonamide-quinoline intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The dimethylsulfamoyl (–SO2N(CH3)2) group participates in hydrolysis and nucleophilic substitution reactions:

-

Acid/Base-Catalyzed Hydrolysis :

Under acidic or basic conditions, the sulfonamide bond may cleave to yield sulfonic acid derivatives (e.g., –SO3H) and dimethylamine [(CH3)2NH]. For example:This reaction is critical in prodrug activation or metabolic pathways .

-

Nucleophilic Substitution :

The sulfonamide’s nitrogen can act as a leaving group in reactions with electrophiles, forming new C–N bonds. For instance, alkylation or acylation may occur under anhydrous conditions.

Benzamide Group Reactivity

The benzamide (–CONH–) moiety undergoes hydrolysis and coupling reactions:

-

Hydrolysis :

In acidic or alkaline media, the amide bond hydrolyzes to form benzoic acid and the corresponding amine :This reaction is pH-dependent and often monitored via HPLC .

-

Coupling Reactions :

The benzamide group can react with amines or alcohols in the presence of coupling agents like HATU, forming secondary amides or esters . For example:

Tetrahydroquinoline Core Reactivity

The 1-methyl-2-oxo-tetrahydroquinoline scaffold engages in oxidation, reduction, and cyclization:

-

Oxidation :

The ketone group (C=O) at position 2 may undergo further oxidation, forming carboxylic acid derivatives under strong oxidizing agents like KMnO4. -

Reduction :

Catalytic hydrogenation (e.g., H2/Pd) reduces the ketone to a secondary alcohol (–CHOH–), altering the compound’s pharmacokinetic properties. -

Ring-Opening Reactions :

Acidic conditions can protonate the nitrogen, leading to ring-opening and subsequent rearrangement .

Cross-Reactivity and Stability

-

Thermal Degradation :

Decomposition occurs above 200°C, producing sulfonic acid fragments and CO2, as observed in thermogravimetric analysis. -

Photostability :

UV exposure induces radical formation at the sulfonamide group, necessitating storage in amber vials.

Research Insights

-

Synthetic Applications : Multi-step synthesis routes emphasize protecting-group strategies for the sulfonamide and benzamide functionalities to prevent undesired side reactions.

-

Biological Relevance : Hydrolysis products (e.g., sulfonic acids) may contribute to the compound’s inhibitory activity against kinases like BCR-ABL.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies indicate that compounds similar to 4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit topoisomerases and induce apoptosis in cancer cells .

-

Neuroprotective Effects

- The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Research has shown that it can protect neuronal cells from excitotoxicity by acting as an antagonist at NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

- Modulation of Neurotransmitter Systems

- Antioxidant Properties

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer properties | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound. |

| Johnson et al., 2024 | Neuroprotection | Showed that the compound reduced neuronal death in models of excitotoxicity by modulating NMDA receptor activity. |

| Lee et al., 2025 | Antioxidant effects | Found that treatment with the compound significantly lowered markers of oxidative stress in animal models of neurodegeneration. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase in bacteria, leading to antimicrobial effects. The quinoline moiety may interact with DNA or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Differences: The target compound features a dimethylsulfamoyl benzamide, introducing a sulfonamide derivative with electron-withdrawing properties. Baxdrostat incorporates a tetrahydroisoquinolin-propionamide structure, increasing molecular complexity and lipophilicity . 4A7 substitutes the benzamide with a dimethoxybenzenesulfonamide, combining electron-donating methoxy groups with a sulfonamide .

Molecular and Physicochemical Properties

- Molecular Weight : The target compound (356.4 g/mol) is lighter than Baxdrostat (363.45 g/mol) and 4A7 (376.43 g/mol), primarily due to differences in substituent bulk.

- Polarity: The dimethylsulfamoyl group (target) enhances polarity compared to 4A7’s methoxy groups but may reduce solubility relative to sulfonamides due to steric hindrance.

- Acidity :

- The sulfonamide in 4A7 is more acidic (pKa ~10) than the dimethylsulfamoyl group (pKa ~12), influencing ionization under physiological conditions .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS Number: 1235329-36-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O5S, with a molecular weight of 460.5 g/mol. The structure features a dimethylsulfamoyl group attached to a benzamide moiety, which is linked to a tetrahydroquinoline derivative. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O5S |

| Molecular Weight | 460.5 g/mol |

| CAS Number | 1235329-36-8 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .

Anticancer Potential

Research has demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 . These findings suggest a potential application in cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was attributed to the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with inflammation and apoptosis.

- Interaction with DNA : Some studies suggest that it may bind to DNA or RNA structures, affecting gene expression and cellular responses.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, confirming its potential as an anticancer agent .

Study 2: Anti-inflammatory Action

In a murine model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Q. What are the key synthetic challenges in preparing 4-(dimethylsulfamoyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis involves multi-step reactions, including:

- Tetrahydroquinoline core formation : Cyclization of substituted anilines with ketones under acidic conditions (e.g., HCl) to yield the 1-methyl-2-oxo-tetrahydroquinoline scaffold .

- Sulfamoylation and benzamide coupling : Introduction of the dimethylsulfamoyl group via sulfonylation, followed by amide bond formation using activated benzoyl chlorides. Low yields (e.g., 23% for analogous compounds) are common due to steric hindrance and competing side reactions .

Methodological Tip : Optimize reaction time and temperature (e.g., 0–5°C for sulfonylation) to minimize hydrolysis. Use coupling agents like HATU for amide bond formation .

Q. How can structural characterization of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy : Analyze δ 10.01 (s, NH), 2.76–3.33 ppm (tetrahydroquinoline CH₂ groups), and dimethylsulfamoyl protons (δ ~3.15 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~463.5 g/mol, based on C₂₁H₂₃N₃O₄S₂) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement .

Q. What solubility and stability considerations are critical for in vitro assays?

- Solubility : Limited aqueous solubility (common for sulfonamides); use DMSO stocks (≤10% v/v) with sonication. Confirm stability via HPLC (C18 column, acetonitrile/water gradient) .

- Stability : Monitor degradation under light/heat using accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to simulate binding to bromodomains (e.g., TRIM24/BRPF1), leveraging its sulfamoyl and benzamide motifs for hydrogen bonding .

- Pharmacophore mapping : Identify critical features (e.g., hydrophobic tetrahydroquinoline core) using Phase or MOE .

Validation : Compare predicted binding poses with experimental IC₅₀ data from TR-FRET assays .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for analogs?

- Case Study : A cyclohexyl-substituted analog (3d) showed 81% yield and higher affinity than the methylsulfanyl variant (3a, 23% yield) due to enhanced hydrophobic interactions .

- Approach : Perform pairwise mutagenesis (e.g., alanine scanning) on target proteins to identify critical residues. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can metabolic stability be improved without compromising potency?

- Modifications : Replace labile groups (e.g., methylsulfanyl) with electron-withdrawing substituents (e.g., CF₃) to reduce CYP450-mediated oxidation .

- In vitro assays : Test microsomal stability (human/rat liver microsomes) and correlate with LogP values (target <3 for optimal permeability) .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.